

Application Notes and Protocols for Measuring the In Vivo Efficacy of LAS190792

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Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823

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Introduction

LAS190792, also known as AZD8999, is a novel bifunctional inhaled therapeutic agent under development for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.^{[1][2][3]} It functions as a muscarinic receptor antagonist and a β 2-adrenoceptor agonist (MABA), combining two clinically validated bronchodilator mechanisms in a single molecule.^{[1][2]} **LAS190792** exhibits high potency and selectivity for the human M3 muscarinic receptor and the β 2-adrenoceptor.^[2] Preclinical studies have demonstrated its potential for long-lasting bronchodilation with a wide safety margin.^[2]

These application notes provide detailed protocols for assessing the in vivo efficacy of **LAS190792** in relevant preclinical animal models of respiratory disease. The included methodologies, data presentation formats, and pathway diagrams are intended to guide researchers in the reproducible evaluation of this and similar MABA compounds.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **LAS190792**, facilitating comparison with other compounds.

Table 1: In Vitro Receptor Binding and Functional Potency of **LAS190792**

Target Receptor	Assay Type	Species	Potency (pIC50 / pEC50)	Reference Compound
Human M3 Receptor	Binding	Human	8.8 (pIC50)	Tiotropium
Human β 2-Adrenoceptor	Binding	Human	Selective over β 1/ β 3	Indacaterol, Olodaterol
Isolated Trachea	Spontaneous Tone	Guinea Pig	9.6 (pEC50)	Batefenterol
Isolated Human Bronchi	Electrical Stimulation	Human	8.3 (pIC50, antimuscarinic)	Batefenterol (7.9 pIC50)

Source: Aparici M, et al. Pulm Pharmacol Ther. 2017.[2]

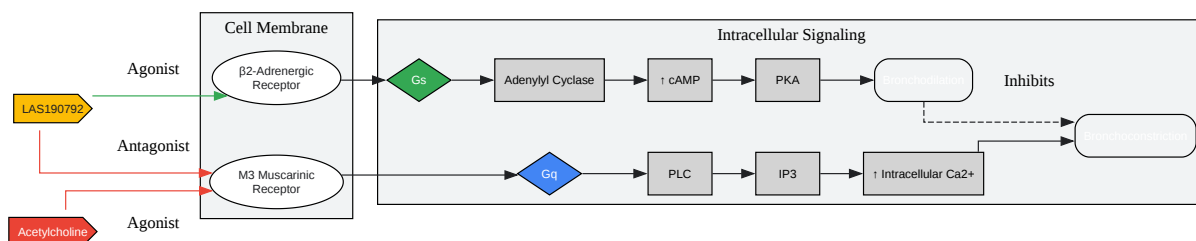
Table 2: In Vivo Bronchodilatory Efficacy of **LAS190792**

Animal Model	Challenge	Primary Endpoint	Duration of Action (t1/2)	Key Finding
Dog	Acetylcholine-induced bronchoconstriction	Inhibition of bronchoconstriction	13.3 hours	Sustained bronchodilation with minimal cardiac effects

Source: Aparici M, et al. Pulm Pharmacol Ther. 2017.[2]

Signaling Pathway of LAS190792

LAS190792 exerts its therapeutic effect through the modulation of two distinct signaling pathways in airway smooth muscle cells.



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Caption: Dual signaling pathway of **LAS190792**.

Experimental Protocols

Detailed methodologies for key in vivo experiments to assess the efficacy of **LAS190792** are provided below.

Protocol 1: Acetylcholine-Induced Bronchoconstriction in the Anesthetized Dog

This protocol is based on the in vivo studies performed for **LAS190792** to determine its bronchoprotective effects.^[2]

Objective: To evaluate the ability of inhaled **LAS190792** to inhibit bronchoconstriction induced by an intravenous acetylcholine challenge.

Materials:

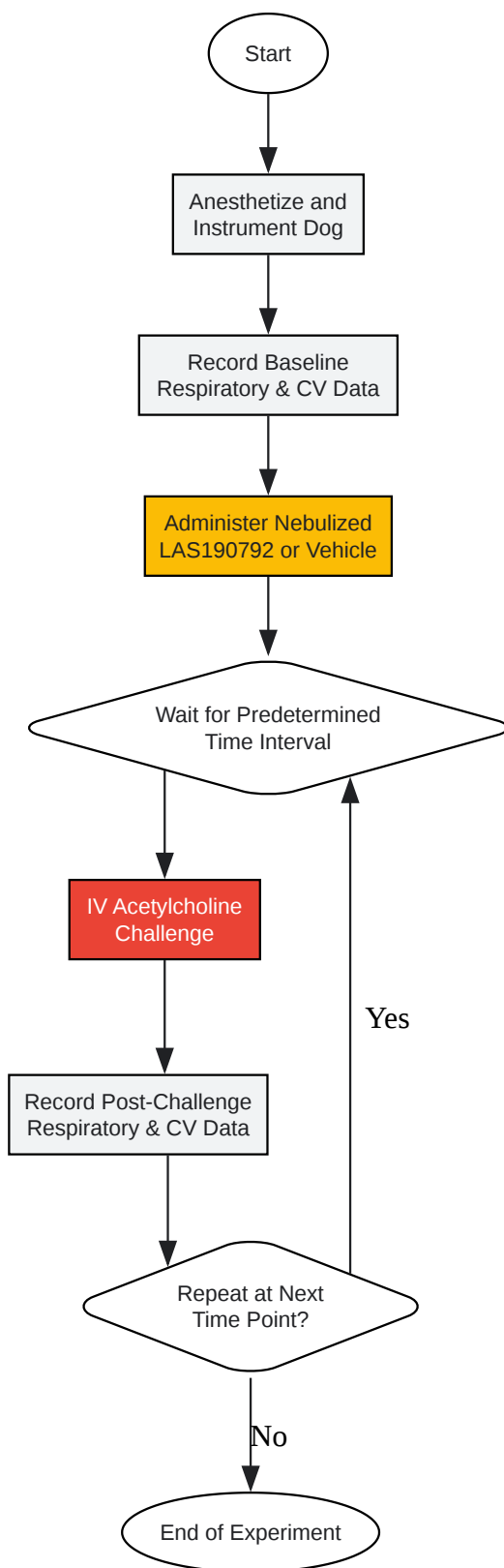
- **LAS190792** (for nebulization)
- Vehicle control (e.g., saline)
- Acetylcholine chloride solution (for intravenous injection)

- Anesthetic agent (e.g., pentobarbital sodium)
- Heparinized saline
- Beagle dogs (male or female, specific pathogen-free)
- Nebulizer system
- Ventilator
- Transducers for measuring respiratory mechanics (e.g., pulmonary resistance and dynamic compliance) and cardiovascular parameters (heart rate, blood pressure)
- Data acquisition system

Procedure:

- Animal Preparation:
 1. Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
 2. Intubate the dog with a cuffed endotracheal tube and connect it to a ventilator.
 3. Catheterize a femoral vein for drug administration and a femoral artery for blood pressure monitoring.
- Baseline Measurements:
 1. Allow the animal to stabilize for at least 30 minutes after instrumentation.
 2. Record baseline values for pulmonary resistance, dynamic lung compliance, heart rate, and mean arterial blood pressure.
- **LAS190792** Administration:
 1. Administer a single dose of nebulized **LAS190792** or vehicle control to the animal via the endotracheal tube.
- Acetylcholine Challenge:

1. At predetermined time points post-**LAS190792** administration (e.g., 1, 4, 8, 12, and 24 hours), administer an intravenous bolus of acetylcholine to induce bronchoconstriction.
 2. The dose of acetylcholine should be predetermined to cause a submaximal but consistent increase in pulmonary resistance.
- Data Recording:
 1. Continuously record all respiratory and cardiovascular parameters throughout the acetylcholine challenge.
 2. Measure the peak increase in pulmonary resistance and the maximum decrease in dynamic lung compliance following each challenge.
 - Analysis:
 1. Calculate the percentage inhibition of the acetylcholine-induced bronchoconstriction at each time point for the **LAS190792**-treated group compared to the vehicle control group.
 2. Analyze cardiovascular data to assess for any potential side effects.



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Caption: Workflow for the dog bronchoconstriction model.

Protocol 2: Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation in Mice

This protocol provides a method to assess the anti-inflammatory effects of **LAS190792** in a widely used rodent model of acute lung inflammation.

Objective: To determine the effect of **LAS190792** on LPS-induced inflammatory cell infiltration and cytokine production in the lungs of mice.

Materials:

- **LAS190792** (for intranasal or intratracheal administration)
- Vehicle control
- Lipopolysaccharide (LPS) from *E. coli*
- Sterile, pyrogen-free saline
- Anesthetic agent (e.g., isoflurane)
- C57BL/6 or BALB/c mice (male or female, 6-8 weeks old)
- Equipment for bronchoalveolar lavage (BAL)
- ELISA kits for cytokine measurement (e.g., TNF- α , IL-6, IL-1 β)
- Reagents for cell counting and differential analysis

Procedure:

- Animal Acclimation and Grouping:
 1. Acclimatize mice to the facility for at least one week.
 2. Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, **LAS190792** + LPS).

- **LAS190792 Administration:**

1. Administer **LAS190792** or vehicle control to the mice via the desired route (e.g., intranasal, intratracheal, or inhalation) at a predetermined time before the LPS challenge (e.g., 1 hour).

- **LPS Challenge:**

1. Lightly anesthetize the mice.
2. Administer LPS (e.g., 1-5 mg/kg) or saline intranasally or intratracheally.

- **Sample Collection:**

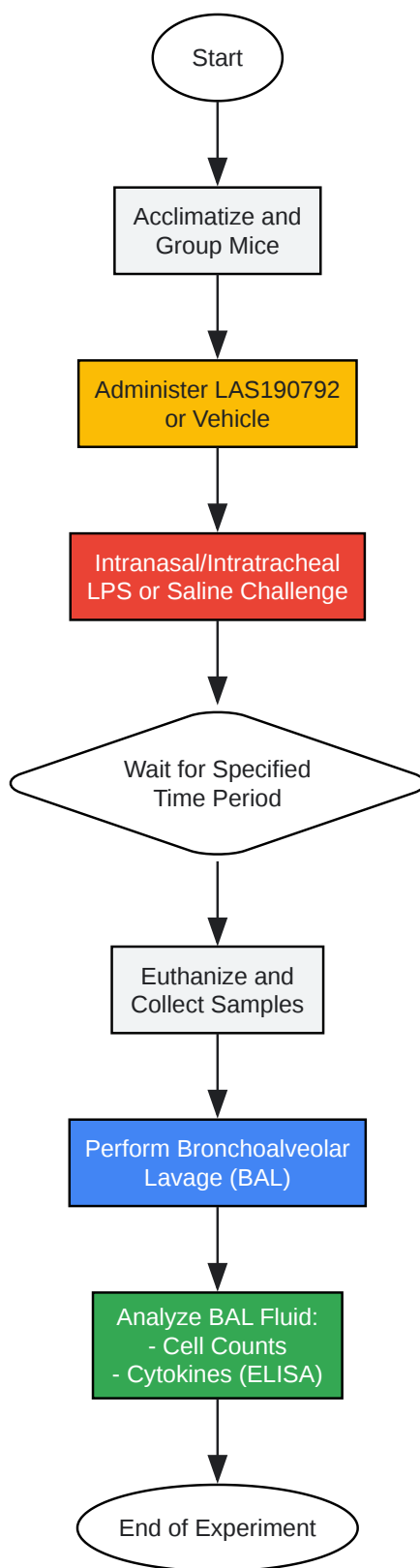
1. At a specified time point after LPS challenge (e.g., 4, 24, or 48 hours), euthanize the mice.
2. Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.
3. Collect lung tissue for histology or homogenization.

- **BAL Fluid Analysis:**

1. Centrifuge the BAL fluid to separate the cells from the supernatant.
2. Use the supernatant for cytokine analysis using ELISA.
3. Resuspend the cell pellet and determine the total cell count using a hemocytometer.
4. Prepare cytospin slides and perform a differential cell count (e.g., neutrophils, macrophages).

- **Analysis:**

1. Compare the total and differential cell counts in the BAL fluid between the different treatment groups.
2. Compare the levels of pro-inflammatory cytokines in the BAL fluid between the groups.



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Caption: Workflow for the mouse lung inflammation model.

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References

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